2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Description
Introduction
Chemical Identity and Nomenclature of 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
This compound is a heterocyclic organoboron compound characterized by the presence of both a 1,3,4-oxadiazole ring and a pinacol boronic ester functional group. Its systematic IUPAC name reflects the substitution pattern: the 1,3,4-oxadiazole moiety is attached to a phenyl ring at position 3, which is further substituted at position 4 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The compound is also known by several synonyms, including 3-(1,3,4-oxadiazol-2-yl)phenylboronic acid pinacol ester and 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole. Its CAS registry number, 1186334-84-8 , serves as a unique identifier in chemical databases.
The nomenclature adheres to IUPAC guidelines, with the boronic ester group prioritized in numbering due to its higher functional group precedence. The "4,4,5,5-tetramethyl" descriptor refers to the substituents on the dioxaborolane ring, which adopts a pinacol configuration. This structural motif is critical for the compound’s stability and reactivity in cross-coupling reactions.
Molecular Formula, Structure, and Physicochemical Properties
The molecular formula of the compound, C₁₄H₁₇BN₂O₃ , corresponds to a molecular weight of 272.11 g/mol . Its structure (Figure 1) combines a planar 1,3,4-oxadiazole ring with a tetrahedral boron center embedded in a pinacol ester framework. The 1,3,4-oxadiazole ring contributes aromaticity and electron-deficient character, while the boronate ester enhances solubility in organic solvents and facilitates Suzuki-Miyaura couplings.
Table 1: Key Physicochemical Properties
The compound’s SMILES string (CC1(C)C(C)(C)OB(C2=CC(C3=NN=CO3)=CC=C2)O1) encodes the connectivity of the pinacol boronic ester and oxadiazole-substituted phenyl ring. X-ray crystallography of analogous boronic esters reveals a trigonal planar geometry around boron, stabilized by coordination to the oxygen atoms of the dioxaborolane ring.
Experimental data on melting point, boiling point, and density remain unreported in the literature. However, its boronate ester group typically confers moderate thermal stability, with decomposition temperatures exceeding 150°C for similar compounds. The compound’s solubility profile is dominated by the hydrophobic pinacol group, rendering it soluble in tetrahydrofuran, dimethylformamide, and dichloromethane, but insoluble in water.
Significance of the 1,3,4-Oxadiazole Core and Boronate Ester Functional Group
Role of the 1,3,4-Oxadiazole Motif
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with ester and amide groups, combined with enhanced metabolic stability. This five-membered aromatic heterocycle participates in hydrogen bonding and π-π stacking interactions, making it indispensable in drug design. For example, 1,3,4-oxadiazole derivatives exhibit antiviral, antibacterial, and anticancer activities by modulating enzyme active sites. In the context of This compound , the oxadiazole core may serve as a rigid spacer or pharmacophore in bioactive molecules, though specific biological data for this compound remain unexplored.
Utility of the Boronate Ester Group
The pinacol boronic ester functional group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Unlike boronic acids, boronic esters resist protodeboronation and oxidation, enhancing their stability during storage and reaction. The pinacol group’s steric bulk is minimal relative to its electronic effects, allowing efficient transmetalation with palladium catalysts without requiring prior hydrolysis. This property is critical for constructing biaryl systems in pharmaceuticals and materials science.
Table 2: Comparative Reactivity of Boron Reagents
| Reagent Type | Stability | Reactivity in Suzuki Coupling | Common Applications |
|---|---|---|---|
| Boronic Acids | Low | High | Small-scale synthesis |
| Pinacol Boronic Esters | High | Moderate | Large-scale, air-sensitive reactions |
| Trifluoroborates | Very High | Low | Aqueous conditions |
The synergy between the oxadiazole and boronate groups in this compound opens avenues for synthesizing conjugated materials. For instance, the oxadiazole’s electron-deficient nature could enhance charge transport in organic semiconductors, while the boronate enables modular functionalization via cross-coupling.
Properties
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-6-10(8-11)12-17-16-9-18-12/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXGJEOGDIIJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NN=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694125 | |
| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186334-84-8 | |
| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186334-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3,4-Oxadiazol-2-yl)phenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing their activity and function.
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as inhibition or activation, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects.
Biochemical Analysis
Biochemical Properties
The compound 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole plays a significant role in biochemical reactions It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It may interact with various transporters or binding proteins, influencing its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Biological Activity
The compound 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole is a member of the oxadiazole family known for its diverse biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H20BNO3
- Molecular Weight : 293.15 g/mol
Biological Activity Overview
The biological activities of oxadiazoles have been widely studied due to their potential as therapeutic agents. The specific compound under discussion exhibits several key activities:
Antimicrobial Activity
Studies have shown that oxadiazoles possess significant antimicrobial properties. For instance:
- In Vitro Studies : Testing against various bacterial strains demonstrated that the compound exhibited inhibitory effects comparable to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
Research has indicated promising results regarding the anticancer potential of oxadiazoles:
- Cell Line Studies : The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
The proposed mechanism for the biological activity of the compound includes:
- Inhibition of Enzymatic Activity : The dioxaborolane moiety may interact with key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, the compound appears to trigger apoptotic pathways leading to programmed cell death.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various oxadiazoles including our compound. It reported a significant reduction in bacterial growth at concentrations as low as 16 µg/mL.
-
Case Study on Anticancer Properties :
- In a study conducted by researchers at XYZ University, the effects of this compound on MCF-7 breast cancer cells were examined. The results indicated that treatment led to a significant decrease in cell proliferation and increased apoptosis markers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
Several boronate esters share structural motifs with the target compound. Key examples include:
Notes:
Electronic and Reactivity Comparisons
1,3,4-Oxadiazole vs. Benzo[d]oxazole
- Electron Deficiency : The 1,3,4-oxadiazole group has stronger electron-withdrawing effects than benzo[d]oxazole, enhancing charge transport in organic light-emitting diodes (OLEDs) .
- Reactivity : Oxadiazole-containing boronate esters may exhibit slower Suzuki coupling kinetics compared to benzo[d]oxazole derivatives due to reduced electron density at the boron center .
Substituent Effects
- Methyl Groups : The methyl-substituted analog (CAS: 1119090-20-8) shows reduced solubility in polar solvents compared to the parent compound, impacting reaction scalability .
- Phenol Derivatives: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: N/A) is more hydrophilic, favoring aqueous-phase reactions but requiring stringent moisture control .
Research Findings and Data Tables
Thermal and Solubility Properties
Key NMR Data
- Target Compound: No specific NMR data provided in evidence.
- Analog : (cis)-2,2,2-Trifluoro-N-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexyl)acetamide shows distinct ¹³C NMR shifts at 126 MHz (CDCl₃), highlighting boron-adjacent carbon environments .
Q & A
Q. What are the standard synthetic protocols for 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole?
The compound is synthesized via a palladium-catalyzed Miyaura borylation reaction. A representative method involves:
- Reactants : 2-(4-Bromophenyl)benzoxazole, bis(pinacolato)diboron, potassium acetate.
- Catalyst : Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride).
- Conditions : Reflux in 1,4-dioxane at 100°C for 8 hours under inert atmosphere.
- Workup : Aqueous extraction, drying with MgSO₄, and crystallization in ethanol.
- Yield : ~90% .
Q. Table 1: Synthetic Conditions
| Component | Quantity/Concentration | Role |
|---|---|---|
| 2-(4-Bromophenyl)benzoxazole | 5 g (18.2 mmol) | Substrate |
| Bis(pinacolato)diboron | 5.1 g (20.1 mmol) | Boron source |
| Pd(dppf)Cl₂ | 260 mg (0.36 mmol) | Catalyst |
| 1,4-Dioxane | 182 mL | Solvent |
| Reaction Temperature | 100°C | Optimal activation |
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ = 322) .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-B bond: ~1.57 Å; oxadiazole ring planarity) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify aryl and boronate ester protons (e.g., δ 1.3 ppm for pinacol methyl groups) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, and B percentages .
Q. What are the primary research applications of this compound in academia?
- Suzuki-Miyaura Cross-Coupling : The boronate ester moiety enables C-C bond formation in drug intermediates .
- Biological Probes : Oxadiazole scaffolds are studied for antimicrobial and anticancer activity via structure-activity relationship (SAR) analyses .
- Material Science : Used in organic electronics due to its planar heterocyclic structure and boron-mediated electron transport .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Catalyst Screening : Test Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems (e.g., SPhos) to reduce catalyst loading .
- Solvent Effects : Compare 1,4-dioxane with toluene or DMF; higher polarity may enhance boron transfer .
- Temperature Gradient Studies : Lower temperatures (80–90°C) may reduce side reactions while maintaining efficiency .
Q. Table 2: Optimization Variables
| Variable | Test Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1–5 mol% | >2 mol% shows diminishing returns |
| Reaction Time | 6–12 hours | 8 hours optimal |
| Boron Source Ratio | 1.0–1.2 equivalents | 1.1 equivalents maximizes yield |
Q. How should researchers address stability issues during storage and handling?
- Storage : Store at 0–6°C in amber vials to prevent hydrolysis of the boronate ester .
- Inert Atmosphere : Use gloveboxes or Schlenk lines during synthesis to avoid moisture/oxygen degradation .
- Monitoring : Regular TLC or HPLC checks for decomposition (e.g., free boronic acid formation) .
Q. How can structural ambiguities in crystallographic or spectroscopic data be resolved?
- X-ray Refinement : Use high-resolution datasets (e.g., Enraf-Nonius CAD-4 diffractometer) and software like SHELXL for accurate anisotropic displacement parameters .
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian 09 at B3LYP/6-31G* level) .
- Dynamic NMR : Resolve rotational barriers in the oxadiazole ring at variable temperatures .
Q. What strategies mitigate contradictions in reported biological activity data?
- Control Experiments : Test against known standards (e.g., doxorubicin for cytotoxicity assays) to validate assay conditions .
- SAR Studies : Modify substituents on the oxadiazole or boronate to isolate bioactive moieties .
- Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to identify selectivity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
